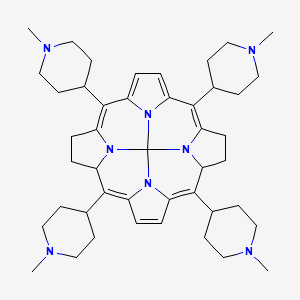

Fe-TMPyP

説明

特性

IUPAC Name |

7,12,17,24-tetrakis(1-methylpiperidin-4-yl)-2,22,23,25-tetrazaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3,5,7,12,14,16,21(24)-heptaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H62N8/c1-46-21-13-29(14-22-46)41-33-5-7-35-42(30-15-23-47(2)24-16-30)37-9-11-39-44(32-19-27-49(4)28-20-32)40-12-10-38-43(31-17-25-48(3)26-18-31)36-8-6-34(41)51(36)45(50(33)35,52(37)39)53(38)40/h5,7,10,12,29-32,34,37H,6,8-9,11,13-28H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTKLWUKNBYRMDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=C3C=CC4=C(C5CCC6=C(C7=CC=C8N7C(N56)(N34)N9C2CCC9=C8C1CCN(CC1)C)C1CCN(CC1)C)C1CCN(CC1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H62N8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90849546 |

Source

|

| Record name | 7,10,13,14-Tetrakis(1-methylpiperidin-4-yl)-1,2,3,7a,8,9-hexahydro-3,4-(metheno)-3a,3c,9b,12b-tetraazacyclopenta[h]-s-indaceno[1,8-ef]acenaphthylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

715.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133314-07-5 |

Source

|

| Record name | 7,10,13,14-Tetrakis(1-methylpiperidin-4-yl)-1,2,3,7a,8,9-hexahydro-3,4-(metheno)-3a,3c,9b,12b-tetraazacyclopenta[h]-s-indaceno[1,8-ef]acenaphthylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fe(III) meso-Tetra (N-Methyl-4-Pyridyl) porphine pentachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Redox Dynamics of Fe-TMPyP

Executive Summary

This technical guide provides a comprehensive analysis of the redox properties of Fe-TMPyP (Iron(III) meso-tetra(N-methyl-4-pyridyl)porphine), a cationic water-soluble metalloporphyrin. Fe-TMPyP is a critical compound in drug development due to its dual capability: it acts as a potent mimic of superoxide dismutase (SOD) and catalase, and it functions as a G-quadruplex DNA stabilizer.

This document details the electronic architecture, electrochemical behavior, and catalytic mechanisms of Fe-TMPyP. It includes validated experimental protocols for cyclic voltammetry (CV) and catalytic assays, designed to ensure reproducibility and scientific rigor.

Molecular Architecture & Electronic State

Fe-TMPyP is characterized by a planar porphyrin macrocycle coordinated to a central iron ion.[1] Its water solubility and affinity for nucleic acids are driven by the four peripheral N-methyl-4-pyridyl groups, which impart a permanent cationic charge (

Coordination Geometry

In aqueous solution (pH 7.0), the central iron exists primarily in the Fe(III) high-spin state (

-

Acidic pH: The diaquo species dominates.

-

Basic pH: Deprotonation leads to hydroxo-species (

), significantly altering the redox potential (

Electrochemical Profile

Understanding the redox potential of Fe-TMPyP is prerequisite for predicting its catalytic efficacy against Reactive Oxygen Species (ROS).

The Fe(III)/Fe(II) Redox Couple

The primary redox feature is the one-electron reduction of the central metal:

In aqueous phosphate buffer (pH 7.4), the half-wave potential (

Data Summary: Redox Potentials

The following table summarizes the redox shifts observed under different conditions.

| Parameter | Condition | Potential ( | Mechanistic Insight |

| Standard Aqueous | pH 7.0, Phosphate Buffer | +0.06 V | Optimal window for SOD mimicry. |

| Axial Ligation | High pH (> 10, OH- ligand) | -0.35 V | Stabilization of Fe(III) by OH- makes reduction harder. |

| DNA Binding | Bound to G-Quadruplex | +0.15 V (Shift +90mV) | Cationic shielding and |

Catalytic Redox Mechanisms

Fe-TMPyP serves as a therapeutic lead because it catalytically scavenges peroxynitrite (

Peroxynitrite Decomposition Cycle

Unlike simple reduction, Fe-TMPyP isomerizes highly toxic peroxynitrite into benign nitrate (

The Pathway:

-

Ligation:

binds to -

O-O Bond Homolysis: Formation of an oxo-iron(IV) intermediate (

) and nitrogen dioxide ( -

Recombination/Reduction: The complex rapidly returns to the resting Fe(III) state, releasing nitrate.

Visualization: Catalytic Signaling Pathway

The following diagram illustrates the "Ping-Pong" mechanism for SOD mimicry and the Peroxynitrite decomposition pathway.

Figure 1: Dual catalytic pathways of Fe-TMPyP. Solid lines denote the SOD mimic cycle (disproportionation); dashed lines denote the Peroxynitrite decomposition cycle.

Biological Interface: DNA Interaction

Fe-TMPyP is a "G4-ligand." It binds selectively to G-quadruplex structures (found in telomeres and oncogene promoters like c-MYC) over double-stranded DNA.

-

Binding Mode: End-stacking on the external G-tetrads.

-

Therapeutic Consequence: Binding stabilizes the G-quadruplex structure, inhibiting the enzyme telomerase (which requires single-stranded DNA) or repressing oncogene transcription.

-

Redox Implication: Upon binding, the

couple shifts anodically (becomes more positive). This shift can be used as an electrochemical sensor signal to detect the presence of G-quadruplexes in a sample.

Experimental Protocols

The following protocols are designed for "self-validation"—they include internal checks to ensure the system is functioning correctly before data collection.

Protocol: Cyclic Voltammetry (CV) Characterization

Objective: Determine the formal redox potential (

Reagents:

-

Fe-TMPyP (1.0 mM stock in water).

-

Supporting Electrolyte: 0.1 M KCl or Phosphate Buffered Saline (PBS), pH 7.4.

-

Reference Standard: Potassium Ferricyanide (

).

Workflow Visualization:

Figure 2: Step-by-step Cyclic Voltammetry workflow ensuring electrode surface integrity and oxygen exclusion.

Detailed Steps:

-

Electrode Preparation: Polish the Glassy Carbon Electrode (GCE) with 0.05

alumina slurry on a micro-cloth pad. Sonicate in deionized water for 2 minutes.-

Validation: Run a background scan in pure buffer. The current should be near zero (flat line) in the non-Faradaic region.

-

-

Solution Setup: Dissolve Fe-TMPyP to a final concentration of 0.5 mM in 0.1 M KCl.

-

Deoxygenation: Purge the solution with high-purity Nitrogen (

) or Argon for at least 10 minutes. Oxygen is electroactive and will mask the Fe(III)/Fe(II) feature. -

Measurement:

-

Scan Range: -0.4 V to +0.4 V (vs Ag/AgCl).

-

Scan Rate: Start at 100 mV/s.

-

-

Data Analysis (Self-Check):

-

Locate the anodic (

) and cathodic ( -

Calculate

. -

Integrity Check: The peak separation (

) should be close to 59 mV/n (theoretically) for a reversible one-electron process. Values between 60-80 mV are acceptable for quasi-reversible systems like this.

-

Protocol: Peroxynitrite Decomposition Assay

Objective: Quantify the catalytic rate constant (

-

Preparation: Prepare a stock of

(synthesized via ozonolysis of azide or acidified nitrite/peroxide). Keep on ice at pH 12. -

Stopped-Flow Setup:

-

Syringe A: Fe-TMPyP (5

) in Phosphate Buffer (pH 7.4). -

Syringe B:

(50

-

-

Detection: Monitor the absorbance decay of

at 302 nm ( -

Control: Run a blank with buffer only (Syringe A) to measure the spontaneous decomposition rate of peroxynitrite.

-

Calculation: The observed rate (

) is linear with catalyst concentration. Plot

References

-

Batinic-Haberle, I., et al. (1997). "A potent superoxide dismutase mimic: Manganese beta-octabromo-meso-tetrakis-(N-methylpyridinium-4-yl) porphyrin."[2] Archives of Biochemistry and Biophysics. Link

-

Shimanovich, R., & Groves, J. T. (2001).[3] "Mechanisms of peroxynitrite decomposition catalyzed by FeTMPS, a bioactive sulfonated iron porphyrin." Archives of Biochemistry and Biophysics. Link

-

Pasternack, R. F., et al. (2000). "Interactions of porphyrins and metalloporphyrins with single-stranded poly(dA)." Nucleic Acids Research. Link

-

Dixon, D. W., et al. (2005). "Binding of Fe(III) Porphyrins to DNA." Inorganic Chemistry. Link

-

Fiel, R. J., et al. (1979). "DNA interactive porphyrins: DNA-induced circular dichroism." Nucleic Acids Research. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development of Manganic Porphyrin Mimetics of Superoxide Dismutase Activity - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Mechanisms of peroxynitrite decomposition catalyzed by FeTMPS, a bioactive sulfonated iron porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

Fe-TMPyP Interaction with G-Quadruplex DNA: Mechanisms, Protocols, and Therapeutic Applications

[1]

Executive Summary

The interaction between Fe-TMPyP and G-quadruplex DNA represents a paradigm shift from passive ligand binding to active structural modulation.[1] While its free-base analogue (TMPyP4) functions primarily as a G4 stabilizer, the metallated Fe-TMPyP acts as a redox-active chemical nuclease .[1] Upon binding to G4 structures in telomeres (hTel) or oncogene promoters (c-MYC), Fe-TMPyP can be activated to generate reactive oxygen species (ROS) locally, resulting in site-specific oxidative cleavage of the DNA backbone.[1] This dual functionality—high-affinity recognition coupled with catalytic degradation—positions Fe-TMPyP as a potent tool for targeted gene silencing and telomerase inhibition.[1]

Molecular Architecture & Binding Thermodynamics[1]

Structural Basis of Recognition

Fe-TMPyP is a cationic metalloporphyrin characterized by a planar porphyrin core coordinated with a central Fe(III) ion and four peripheral N-methyl-4-pyridyl groups.[1]

-

Planarity & Sterics: The porphyrin macrocycle is largely planar, allowing for

- -

Electrostatics: The four cationic pyridinium wings provide strong electrostatic attraction to the anionic phosphate backbone of DNA, particularly in the grooves of the G-quadruplex.

Binding Modes

Unlike planar intercalators, Fe-TMPyP preferentially binds via end-stacking on the terminal G-tetrads.[1]

-

End-Stacking (Primary): The macrocycle stacks upon the 5' or 3' terminal G-tetrad. This is thermodynamically favored (

) due to the large surface area overlap and hydrophobic effects. -

Groove Binding (Secondary): The cationic arms interact with the loops and grooves.

-

Intercalation (Minor/Debated): While possible in distorted structures, true intercalation is sterically hindered by the central metal's axial coordination sphere.

Thermodynamic Parameters

The binding affinity (

| Parameter | Value Range | Method of Determination |

| Binding Constant ( | UV-Vis Titration / SPR | |

| Stoichiometry ( | 1:1 or 2:1 (Porphyrin:G4) | Job's Plot / ITC |

| Selectivity (G4 vs Duplex) | ~10-fold to 50-fold preference | Competition Dialysis / FID |

Mechanistic Action: Oxidative Cleavage & Stabilization[1]

The defining feature of Fe-TMPyP is its ability to mediate oxidative DNA damage via Fenton-like chemistry.[1] This requires a reducing agent (e.g., ascorbate, superoxide) and an oxidant (molecular oxygen or

The Redox Cycle

-

Reduction: Fe(III)-TMPyP is reduced to Fe(II)-TMPyP by an external reductant (e.g., Ascorbate).[1]

-

Oxygen Activation: Fe(II) reacts with

or -

Cleavage: These ROS attack the deoxyribose sugar (typically at the C1', C4', or C5' position), leading to strand scission.

Mechanistic Pathway Diagram[1]

Figure 1: The catalytic redox cycle of Fe-TMPyP mediating oxidative cleavage of G-quadruplex DNA.[1]

Experimental Framework

Protocol A: Synthesis of Fe(III)-TMPyP

Rationale: Commercial Fe-TMPyP varies in purity.[1] In-house metallation ensures defined stoichiometry.[1]

Reagents: TMPyP4 tosylate,

-

Dissolution: Dissolve 50 mg of free-base TMPyP4 in 10 mL of DMF.

-

Metallation: Add 10 equivalents of

. Reflux at 80°C for 3-5 hours. Monitor by UV-Vis (collapse of the four Q-bands of free base into two Q-bands of metalloporphyrin).[1] -

Oxidation & Precipitation: Allow to cool. The iron naturally oxidizes to Fe(III) in air. Add saturated aqueous

to precipitate the complex. -

Purification: Wash precipitate with water. Redissolve in acetone/acetonitrile and convert to chloride salt using ion-exchange resin (Dowex 1x8, Cl- form) if water solubility is required.[1]

-

Validation: Confirm by UV-Vis (

Soret ~422 nm) and Mass Spectrometry.

Protocol B: G4 Binding Analysis (UV-Vis Titration)

Rationale: Determining the binding constant (

-

Preparation: Prepare 5

M Fe-TMPyP in Buffer A (10 mM Tris-HCl pH 7.4, 100 mM KCl). Note: KCl is crucial for G4 stability. -

Titration: Add aliquots of pre-folded G4 DNA (e.g., c-MYC Pu27) to the porphyrin solution.[1]

-

Measurement: Record spectra (350–700 nm) after each addition.

-

Analysis: Observe the Soret band (approx. 422 nm).

-

Bathochromic Shift (Red shift): Indicates stacking interactions (typically 10-20 nm shift).[1]

-

Hypochromicity: Decrease in absorbance intensity indicates strong electronic coupling with bases.

-

-

Calculation: Fit absorbance data at

to the Scatchard or Bard binding equation to derive

Protocol C: Oxidative Cleavage Assay

Rationale: Verifying the "chemical nuclease" activity under physiological conditions.

Reagents: Supercoiled plasmid (containing G4 insert) or 5'-labeled Oligo, Ascorbate (1 mM),

-

Incubation: Mix 200 nM G4-DNA with varying concentrations of Fe-TMPyP (0–5

M) in Buffer A. Incubate for 15 min at 25°C to reach binding equilibrium. -

Activation: Initiate reaction by adding Ascorbate (final 1 mM) and optionally

(10-50 -

Reaction: Incubate at 37°C for 30–60 minutes.

-

Quenching: Stop reaction by adding Ethanol (precipitation) or a loading dye containing EDTA (chelates free iron, though less effective on porphyrin-bound iron, it stops Fenton chemistry).[1]

-

Visualization:

-

Plasmid: Run on 1% Agarose gel. Look for conversion of Supercoiled (Form I) to Nicked (Form II) or Linear (Form III).[1]

-

Oligo: Run on 20% Denaturing PAGE (Urea). Look for degradation fragments.

-

Therapeutic Implications

Telomerase Inhibition

Fe-TMPyP inhibits telomerase via two distinct mechanisms:[1][2][3]

-

Sequestration: By stabilizing the G-quadruplex structure at the 3' overhang of telomeres, it prevents the hybridization of the telomerase RNA template (hTR), effectively locking the substrate.

-

Structural Damage: The oxidative cleavage activity can physically destroy the telomeric G-overhang, triggering a DNA Damage Response (DDR) and senescence in cancer cells.

c-MYC Downregulation

The c-MYC promoter contains a nuclease-hypersensitive element (NHE III

-

Mechanism: Fe-TMPyP binds this G4 element.[1] Upon intracellular reduction, it cleaves the promoter region.

-

Outcome: This cleavage disrupts the binding of transcription factors (like SP1 or CNBP) and nucleolin, leading to a significant reduction in c-MYC mRNA transcription. This is a potent strategy for "undruggable" targets.

Pathway Visualization[1]

Figure 2: Dual therapeutic pathways of Fe-TMPyP targeting Telomeres and c-MYC oncogenes.[1]

References

-

Binding Mechanism & Thermodynamics

-

Therapeutic Application (c-MYC)

-

Oxidative Cleavage Protocols

-

Synthesis & Structure

-

General G-Quadruplex Review

Sources

- 1. Fe-TMPyP | C45H62N8 | CID 71433763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The cationic porphyrin TMPyP4 down-regulates c-MYC and human telomerase reverse transcriptase expression and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photodynamic Properties of Iron(III) meso-tetra(4-N-methylpyridyl)porphyrin (Fe-TMPyP)

Foreword: The Paradox of Paramagnetism in Photodynamic Therapy

In the vast landscape of photosensitizers for Photodynamic Therapy (PDT), porphyrin derivatives have long been a cornerstone of research. Their robust light-absorbing properties and capacity to generate cytotoxic reactive oxygen species (ROS) are well-established.[1][2] A central tenet in the design of efficient photosensitizers has been the avoidance of paramagnetic metal centers, such as Iron(III), which are notorious for quenching the crucial triplet excited state required for ROS generation, thereby deactivating the photodynamic process.

This guide ventures into this paradoxical space, focusing on Iron(III) meso-tetra(4-N-methylpyridyl)porphyrin, or Fe-TMPyP. While conventional wisdom would dismiss this molecule as an ineffective photosensitizer, emerging research compels a more nuanced examination. We will explore the unique photophysical and photochemical properties conferred by the iron center, dissect the methodologies required to characterize its activity, and provide a field-proven perspective on its potential. This document is intended for researchers, chemists, and drug development professionals who seek to look beyond established paradigms and explore the complex, often counter-intuitive, nature of metalloporphyrin photosensitization.

The Core Photochemistry of Porphyrin-Based Photosensitizers

Photodynamic therapy is a clinically approved, minimally invasive treatment modality that relies on the interplay of three individually non-toxic components: a photosensitizer (PS), light of a specific wavelength, and molecular oxygen.[3][4] The therapeutic effect is triggered when the PS absorbs light, initiating a cascade of photochemical reactions that produce highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and free radicals.[1][2] These ROS inflict localized oxidative damage on cellular components, leading to cell death and tissue destruction.[1][5]

The general mechanism, elegantly described by the Jablonski diagram, proceeds as follows:

-

Activation: The PS in its ground state (S₀) absorbs a photon, elevating it to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): The PS can then undergo a spin-inversion process known as intersystem crossing to a more stable, long-lived triplet state (T₁). This step is critical for effective PDT, as the longer lifetime of the triplet state increases the probability of interaction with molecular oxygen.

-

Energy and Electron Transfer (Type I & Type II Reactions): From the triplet state, the PS can initiate two types of cytotoxic reactions:

-

Type II: The excited PS transfers its energy directly to ground-state molecular oxygen (³O₂), generating the highly reactive singlet oxygen (¹O₂). This is the dominant pathway for most porphyrin-based photosensitizers.[5]

-

Type I: The PS transfers an electron to a substrate, forming radicals. These can further react with oxygen to produce other ROS like superoxide anions (O₂⁻•) and hydroxyl radicals (•OH).

-

The central metal ion in a metalloporphyrin dramatically influences these photophysical pathways. Diamagnetic metals like Zinc (Zn) often enhance ISC and lead to high singlet oxygen quantum yields. Conversely, paramagnetic metals like Iron(III) (Fe³⁺) can provide a rapid, non-radiative decay pathway from the triplet state back to the ground state, effectively quenching the photosensitizing process. However, studies on certain iron-porphyrazine complexes have shown that the presence of an iron cation can, counter-intuitively, lead to an increase in the photodynamic index and a decrease in dark toxicity, suggesting a more complex role for the metal center.[6][7]

Caption: Jablonski diagram illustrating the photophysical pathways of a photosensitizer.

Synthesis and Spectroscopic Characterization of Fe-TMPyP

A thorough investigation begins with the unambiguous synthesis and characterization of the molecule. Fe-TMPyP is typically synthesized from its metal-free precursor, meso-tetra(4-pyridyl)porphyrin (TPP), followed by methylation and metallation.

Synthesis Overview

A common synthetic route involves the Adler-Longo method for creating the initial tetraphenylporphyrin macrocycle.[8] The final metallation step to insert iron is crucial.

-

Step 1: Synthesis of Tetraphenylporphyrin (H₂TPP): Condensation of pyrrole and benzaldehyde.

-

Step 2: Metallation to form [Fe(TPP)Cl]: Reaction of H₂TPP with an iron salt like FeCl₃.[9]

-

Step 3: Derivatization to TMPyP: While not detailed here, this involves modifying the phenyl rings to pyridyl groups and subsequent methylation. The final product, Fe(III) meso-tetra(4-N-methylpyridyl)porphyrin, is a cationic, water-soluble molecule.[10]

Protocol: Spectroscopic Characterization

The identity and purity of Fe-TMPyP must be confirmed. Due to the paramagnetic nature of Fe(III), NMR spectroscopy can be challenging, making UV-Visible absorption and FTIR spectroscopy the primary tools for routine characterization.

Objective: To confirm the successful synthesis and purity of Fe-TMPyP by analyzing its characteristic absorption spectrum.

Materials:

-

Synthesized Fe-TMPyP

-

High-purity solvent (e.g., deionized water, phosphate-buffered saline (PBS))

-

Dual-beam UV-Vis spectrophotometer (e.g., Perkin-Elmer Lambda 950)[11]

-

1 cm path length quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of Fe-TMPyP in the chosen solvent. Due to potential aggregation, it is advisable to sonicate the solution briefly.

-

Working Solution Preparation: Dilute the stock solution to a concentration that gives a maximum absorbance (at the Soret band) of approximately 1.0. A typical concentration is in the low micromolar range (e.g., 5 µM).

-

Spectrometer Setup: Blank the spectrophotometer using a cuvette containing only the solvent.

-

Data Acquisition: Record the absorption spectrum of the Fe-TMPyP solution over a range of 350-750 nm.

-

Analysis:

-

Identify the intense Soret band (or B band) typically found around 420 nm.[10]

-

Identify the weaker Q bands in the 500-700 nm region.

-

The position and relative intensities of these bands are characteristic of the metalloporphyrin and can be compared to literature values to confirm identity. The presence of phosphate anions can lead to additional species and spectral shifts.[12]

-

Expert Insight: The aggregation state of Fe-TMPyP is highly dependent on the solvent, pH, and ionic strength, which can significantly alter the absorption spectrum.[12][13][14] In aqueous solutions, Fe-TMPyP can exist as monomers, dimers, or larger aggregates. Aggregation typically leads to a broadening and red or blue shift of the Soret band. It is critical to perform spectroscopic measurements under consistent and well-defined conditions to ensure reproducibility.

Quantifying Photodynamic Efficacy: Singlet Oxygen Generation

The hallmark of a Type II photosensitizer is its ability to produce singlet oxygen. Quantifying this production is a direct measure of its potential photodynamic efficacy.

Protocol: Singlet Oxygen Quantum Yield (ΦΔ) Determination

The singlet oxygen quantum yield (ΦΔ) is the ratio of the number of singlet oxygen molecules generated to the number of photons absorbed by the photosensitizer. It can be measured indirectly using a chemical probe or directly via phosphorescence detection.

Method A: Indirect Measurement with a Chemical Probe (e.g., 1,5-dihydroxynaphthalene)

Principle: A chemical probe reacts specifically with singlet oxygen, and the rate of this reaction (monitored by a change in the probe's absorbance or fluorescence) is proportional to the rate of singlet oxygen generation.[15]

Materials:

-

Fe-TMPyP

-

Reference photosensitizer with a known ΦΔ in the same solvent (e.g., Methylene Blue, ΦΔ ≈ 0.52)[15]

-

Singlet oxygen probe: 1,5-dihydroxynaphthalene (1,5-DHN) or 9,10-dimethylanthracene (DMA)[16]

-

Solvent (e.g., PBS)

-

Light source with a narrow bandpass filter corresponding to the absorption wavelength of the photosensitizers.

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare two separate solutions, one with Fe-TMPyP and the other with the reference PS, both containing the chemical probe. The concentrations of the photosensitizers should be adjusted to have the same absorbance at the excitation wavelength.

-

Irradiate both solutions under identical conditions (light intensity, time, geometry).

-

At regular intervals, stop the irradiation and record the absorption spectrum of the probe in each solution. The reaction of the probe with ¹O₂ will cause its characteristic absorbance to decrease.[15]

-

Plot the change in absorbance of the probe versus irradiation time for both Fe-TMPyP and the reference.

-

The singlet oxygen quantum yield of Fe-TMPyP (ΦΔ_sample) is calculated using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) Where ΦΔ_ref is the quantum yield of the reference, and k_sample and k_ref are the slopes of the absorbance decay plots for the sample and reference, respectively.

Method B: Direct Measurement by Phosphorescence Detection

Principle: Singlet oxygen emits a characteristic phosphorescence at approximately 1270 nm upon returning to its ground state.[11] This emission can be detected directly with a sensitive near-infrared detector.

Materials & Equipment:

-

Pulsed laser for excitation (e.g., Nd:YAG laser at 532 nm)[11]

-

Quartz cuvette

-

Near-IR photomultiplier tube (PMT) module sensitive to 1270 nm

-

Interference filters to isolate the 1270 nm signal

-

Digital oscilloscope to record the signal

Procedure:

-

Place the Fe-TMPyP solution in the quartz cuvette.

-

Excite the sample with a pulse from the laser.

-

Collect the emission at a 90-degree angle through the interference filters.

-

Record the time-resolved phosphorescence signal at 1270 nm using the PMT and oscilloscope.

-

The intensity of the signal is proportional to the amount of singlet oxygen generated. The quantum yield can be determined by comparing the signal intensity to that of a reference standard under identical conditions.

| Property | Typical Value for Cationic Porphyrins | Notes |

| Soret Band (λmax) | ~420-430 nm | Intense absorption, defines the optimal blue-light activation wavelength.[10] |

| Q-Bands (λmax) | 500-700 nm | Weaker absorptions, allow for activation with red light for deeper tissue penetration.[10] |

| Molar Extinction Coeff. (ε) | > 10⁵ M⁻¹cm⁻¹ (Soret) | High values are desirable for efficient light absorption. |

| Singlet Oxygen Yield (ΦΔ) | 0.5 - 0.7 (for efficient PS) | Highly solvent and aggregation dependent. The value for Fe-TMPyP is expected to be lower than its metal-free analog but may still be significant. TMPyP itself has a reported ΦΔ of ~0.70 in PBS. |

Biological Evaluation: From Cellular Uptake to Phototoxicity

The ultimate test of a photosensitizer is its performance in a biological system. This involves assessing its ability to enter target cells, localize in sensitive regions, and induce cell death upon illumination with minimal toxicity in the dark.

Caption: A typical experimental workflow for evaluating a novel photosensitizer.

Protocol: Cellular Uptake and Localization

Principle: While Fe-TMPyP itself is non-fluorescent, its metal-free precursor (TMPyP) is. Studies often use the fluorescent analog to infer the uptake and localization behavior of the metallated compound, assuming a similar pathway driven by the molecule's cationic charge. Cationic porphyrins are known to accumulate in the mitochondria of cancer cells.

Materials:

-

TMPyP (as a fluorescent proxy)

-

Complete cell culture medium

-

Fluorescence microscope with appropriate filter sets

-

Organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes)

Procedure:

-

Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight.

-

Incubation: Treat the cells with a low micromolar concentration of TMPyP for a defined period (e.g., 4-24 hours).

-

Co-staining (Optional): In the final 30 minutes of incubation, add an organelle-specific tracker to the medium.

-

Wash: Gently wash the cells three times with PBS to remove any extracellular porphyrin.

-

Imaging: Immediately image the live cells using the fluorescence microscope. Capture images in the porphyrin channel, the organelle tracker channel, and a brightfield channel.

-

Analysis: Overlay the images to determine if the porphyrin's fluorescence co-localizes with that of the organelle tracker, indicating its subcellular destination.

Expert Insight: Cellular uptake is a dynamic process influenced by factors like the cell type and the photosensitizer's charge and lipophilicity.[5] The cationic nature of Fe-TMPyP facilitates interaction with the negatively charged cell membrane, but the precise mechanism (e.g., endocytosis) may vary.[5][18]

Protocol: In Vitro Phototoxicity Assay (MTT Assay)

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. A reduction in metabolic activity after PDT indicates cytotoxic effects.[4]

Materials:

-

Fe-TMPyP

-

Cancer cell line

-

96-well plates

-

Light source (e.g., LED array or filtered lamp) with a calibrated power output

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of Fe-TMPyP. Include control wells with no Fe-TMPyP.

-

Incubation: Incubate the cells with Fe-TMPyP for a specific duration (e.g., 24 hours) in the dark.

-

Wash and Irradiate: Wash the cells with PBS and add fresh, drug-free medium. Expose one set of plates (the "Light" group) to a specific light dose (e.g., 5-25 J/cm²).[4] Keep a duplicate set of plates in the dark (the "Dark" group) to assess dark toxicity.

-

Post-Irradiation Incubation: Return all plates to the incubator for another 24-48 hours.

-

MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

-

Analysis:

-

Calculate cell viability as a percentage relative to untreated control cells.

-

Plot cell viability versus Fe-TMPyP concentration for both the Dark and Light groups.

-

Determine the IC₅₀ value (the concentration required to reduce cell viability by 50%) for each group.

-

The Photodynamic Index (PI) can be calculated as IC₅₀ (Dark) / IC₅₀ (Light). A high PI value indicates high photoselectivity.

-

| Cell Line | Condition | IC₅₀ (µM) | Photodynamic Index (PI) | Reference |

| A431 Epidermoid Carcinoma | Dark (Fe-Porphyrazine) | > 50 | > 5.9 | [6] |

| Light (Fe-Porphyrazine) | 8.4 | [6] | ||

| Human Melanoma (Mel-Juso) | Dark (TMPyP4/TiO₂) | No significant toxicity | High (Qualitative) | [11] |

| Light (TMPyP4/TiO₂) | Dose-dependent toxicity | [11] |

Note: Data for Fe-TMPyP is limited; values from analogous iron porphyrinoids and metal-free TMPyP are shown for context.

Concluding Remarks and Future Directions

The study of Fe-TMPyP for photodynamic applications challenges our fundamental assumptions about photosensitizer design. While the paramagnetic iron center can introduce efficient quenching pathways, it does not necessarily preclude photodynamic activity. The observed phototoxicity in some iron-porphyrin systems suggests that alternative mechanisms may be at play, or that the quenching effect can be modulated by the molecular environment, aggregation state, and cellular interactions.

Future research should focus on:

-

Mechanistic Elucidation: Disentangling the contributions of Type I versus Type II pathways for Fe-TMPyP. The iron center could potentially favor electron transfer (Type I) reactions or participate in Fenton-like chemistry, generating highly reactive hydroxyl radicals.[1]

-

Improving Photophysical Properties: Synthesizing structural analogs of Fe-TMPyP to reduce non-radiative decay and enhance the triplet state lifetime.

-

Targeted Delivery: Encapsulating Fe-TMPyP in nanocarriers to improve its solubility, stability, and tumor-specific accumulation, potentially mitigating any systemic toxicity and overcoming challenges related to aggregation.[19][20]

By embracing the complexity of molecules like Fe-TMPyP, we can push the boundaries of photodynamic therapy and uncover novel strategies for developing the next generation of photosensitizers.

References

- Abdel-Kader, M. H. (Ed.). (2016). Photodynamic Therapy: From Theory to Application. Springer.

-

Al-kadamany, E., et al. (2022). Photodynamic Activity of TMPyP4/TiO2 Complex under Blue Light in Human Melanoma Cells: Potential for Cancer-Selective Therapy. International Journal of Molecular Sciences. [Link]

-

Berezina, O., et al. (2022). Comparative Analysis of Tetra(2-naphthyl)tetracyano-porphyrazine and Its Iron Complex as Photosensitizers for Anticancer Photodynamic Therapy. International Journal of Molecular Sciences. [Link]

-

Castano, A. P., Demidova, T. N., & Hamblin, M. R. (2004). Mechanisms in photodynamic therapy: part one—photosensitizers, photochemistry and cellular localization. Photodiagnosis and Photodynamic Therapy. [Link]

-

Gandini, S. C. M., et al. (2004). Interaction of cationic water-soluble meso-tetrakis(4-N-methylpyridiniumyl)porphyrin (TMPyP) with ionic and nonionic micelles: aggregation and binding. Journal of Porphyrins and Phthalocyanines. [Link]

-

Gilyazeva, N., et al. (2022). Comparative Analysis of Tetra(2-naphthyl)tetracyano-porphyrazine and Its Iron Complex as Photosensitizers for Anticancer Photodynamic Therapy. ResearchGate. [Link]

-

Hajri, A., et al. (2003). Photodynamic Therapy of the Murine LM3 Tumor Using Meso-Tetra (4-N,N,N-Trimethylanilinium) Porphine. Photochemistry and Photobiology. [Link]

-

Hazani, M., et al. (2004). Photophysical properties and photoinduced electron transfer within host-guest complexes of 5,10,15,20-tetrakis(4-N-methylpyridyl)porphyrin with water-soluble calixarenes and cyclodextrins. Photochemical & Photobiological Sciences. [Link]

-

Žárská, L., et al. (2021). The effect of two porphyrine photosensitizers TMPyP and ZnTPPS4 for application in photodynamic therapy of cancer cells in vitro. Photodiagnosis and Photodynamic Therapy. [Link]

-

Li, X., et al. (2020). Photodynamic therapy based on porphyrin-based metal-organic frameworks. Journal of Materials Chemistry B. [Link]

-

Licha, K., et al. (2021). The Meta-Substituted Isomer of TMPyP Enables More Effective Photodynamic Bacterial Inactivation than Para-TMPyP In Vitro. International Journal of Molecular Sciences. [Link]

-

Liu, Y., et al. (2024). Porphyrin Derivative with Binary Properties of Photodynamic Therapy and Water-Dependent Reversible Photoacidity Therapy for Treating Hypoxic Tumor. Advanced Healthcare Materials. [Link]

-

Moan, J., & Peng, Q. (2003). Porphyrin photosensitizers in photodynamic therapy and its applications. Anticancer Research. [Link]

-

Ion, R. M. (2021). Revisiting Tetra-p-Sulphonated Porphyrin as Antimicrobial Photodynamic Therapy Agent. Coatings. [Link]

-

Alibasha, A., & Ghosh, M. (2023). Recent Developments of Porphyrin Photosensitizers in Photodynamic Therapy. ChemRxiv. [Link]

-

Chen, J., et al. (2018). Synthesis and Evaluation of Novel meso-Tetraphenyltetrabenzoporphyrins for Photodynamic Therapy. Journal of Medicinal Chemistry. [Link]

-

Gonçalves, P. J., et al. (2011). Effects of environment on the photophysical characteristics of mesotetrakis methylpyridiniumyl porphyrin (TMPyP). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Brégier, F., et al. (2021). Design and synthesis of triphenylphosphonium-porphyrin@xylan nanoparticles for anticancer photodynamic therapy. ResearchGate. [Link]

-

Al-Khafaji, K., et al. (2024). Cellular Uptake and Phototoxicity Optimization of Arene Ruthenium Porphyrin Derivatives. Molecules. [Link]

-

Ojadi, E., et al. (1996). Spectroscopic characterization of meso-tetrakis(1-methylpyridinium-4-yl)porphyrins... in aqueous micellar media. The Journal of Physical Chemistry. [Link]

-

Lang, K., et al. (2022). Generation of singlet oxygen by porphyrin and phthalocyanine derivatives regarding the oxygen level. Journal of Medical Science. [Link]

-

Owusu-Adom, K., et al. (2018). A Multifunctional Solution Composed Of TMPyP, 1,5-DHN, And Fe(III) Ions That Produces Reactive Oxygen Species (ROS) In Aerobic... SFA ScholarWorks. [Link]

-

Santiago, P. S., et al. (2004). Spectroscopic studies of the interaction of cationic water-soluble iron(III) meso-tetrakis(4-N-methylpyridiniumyl)porphyrin (FeTMPyP) with ionic and nonionic micelles. Journal of Porphyrins and Phthalocyanines. [Link]

-

Bright, S. A., et al. (2021). Tracking the cellular uptake and phototoxicity of Ru(ii)-polypyridyl-1,8-naphthalimide Tröger's base conjugates. Chemical Science. [Link]

-

Pasternack, R. F., et al. (2007). Aggregation of meso-tetrakis(4-N-methyl-pyridiniumyl) porphyrin... due to the interaction with DNA in aqueous solutions. ResearchGate. [Link]

-

O'Brien, J. (2016). Porphyrin and its use as Photosensitizers in Photodynamic Therapy. ResearchGate. [Link]

-

Žárská, L., et al. (2021). The effect of two porphyrine photosensitizers TMPyP and ZnTPPS4 for application in photodynamic therapy of cancer cells in vitro. ResearchGate. [Link]

-

Zhang, Y., et al. (2019). Porphyrin photosensitizer molecules as effective medicine candidates for photodynamic therapy: electronic structure information aided design. Physical Chemistry Chemical Physics. [Link]

-

Licha, K., et al. (2021). Generation of singlet oxygen by meta-TMPyP and para-TMPyP as detected by ABDA reaction test. ResearchGate. [Link]

-

Gerola, A. P. (2009). Synthesis and Characterization of Novel Porphyrin Sensitizers for Photodynamic Therapy. NC State University Repository. [Link]

-

Bright, S. A., et al. (2021). Tracking the cellular uptake and phototoxicity of Ru(ii)-polypyridyl-1,8-naphthalimide Tröger's base conjugates. RSC Publishing. [Link]

-

Wang, J., et al. (2008). Study on spectroscopic characterization of Cu porphyrin/Co porphyrin and their interactions with ctDNA. Journal of Photochemistry and Photobiology B: Biology. [Link]

-

Smith, K. (2015). Synthesis, Purification and Characterization of Tetraphenylporphyrin and its Fe(III) and Zn(II) Complexes. Academia.edu. [Link]

-

Licha, K., et al. (2021). The Meta-Substituted Isomer of TMPyP Enables More Effective Photodynamic Bacterial Inactivation than Para-TMPyP In Vitro. MDPI. [Link]

-

Ethirajan, M., et al. (2017). Porphyrin photosensitizers in photodynamic therapy and its applications. Oncotarget. [Link]

-

Sgammato, R., et al. (2019). Fe‐TMPyP structure. Iron(III) meso‐tetra (N‐methyl‐4‐pyridyl‐prophine)... ResearchGate. [Link]

-

Dědic, R., et al. (2004). Luminescence study of singlet oxygen production by meso-tetraphenylporphine. Journal of Luminescence. [Link]

-

Chang, J. E., et al. (2016). Photodynamic Therapy Anticancer Efficacy with Targeted Nanoparticles. JoVE (Journal of Visualized Experiments). [Link]

Sources

- 1. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Photodynamic Therapy of the Murine LM3 Tumor Using Meso-Tetra (4-N,N,N-Trimethylanilinium) Porphine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of two porphyrine photosensitizers TMPyP and ZnTPPS4 for application in photodynamic therapy of cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Comparative Analysis of Tetra(2-naphthyl)tetracyano-porphyrazine and Its Iron Complex as Photosensitizers for Anticancer Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. (PDF) Synthesis, Purification and Characterization of Tetraphenylporphyrin and its Fe(III) and Zn(II) Complexes [academia.edu]

- 10. Revisiting Tetra-p-Sulphonated Porphyrin as Antimicrobial Photodynamic Therapy Agent [mdpi.com]

- 11. Photodynamic Activity of TMPyP4/TiO2 Complex under Blue Light in Human Melanoma Cells: Potential for Cancer-Selective Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. worldscientific.com [worldscientific.com]

- 13. worldscientific.com [worldscientific.com]

- 14. researchgate.net [researchgate.net]

- 15. scholarworks.sfasu.edu [scholarworks.sfasu.edu]

- 16. repository.lib.ncsu.edu [repository.lib.ncsu.edu]

- 17. researchgate.net [researchgate.net]

- 18. Tracking the cellular uptake and phototoxicity of Ru(ii)-polypyridyl-1,8-naphthalimide Tröger's base conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Photodynamic therapy based on porphyrin-based metal–organic frameworks - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the DNA Binding Affinity and Specificity of Fe(III)-meso-tetra(N-methyl-4-pyridyl)porphyrin (Fe-TMPyP)

Abstract

The cationic porphyrin Fe(III)-meso-tetra(N-methyl-4-pyridyl)porphyrin, hereafter referred to as Fe-TMPyP, has garnered significant attention within the scientific community for its dynamic interactions with nucleic acids. Its potential as a therapeutic agent, particularly in anticancer strategies, is largely predicated on its ability to bind and stabilize specific DNA secondary structures, most notably G-quadruplexes (G4). This guide provides a comprehensive technical overview of the binding affinity and specificity of Fe-TMPyP for DNA. We will delve into the structural basis of its interactions, the thermodynamic driving forces, its pronounced specificity for G-quadruplex structures over canonical duplex DNA, and the state-of-the-art methodologies employed to elucidate these properties. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of Fe-TMPyP's role as a DNA-targeting agent.

Introduction: The Significance of Fe-TMPyP as a DNA Ligand

Fe-TMPyP is a synthetic metalloporphyrin characterized by a central iron(III) ion coordinated within a planar porphyrin macrocycle. Appended to this core are four positively charged N-methyl-4-pyridyl groups. This unique architecture—a large, aromatic surface combined with cationic charges—predisposes Fe-TMPyP for intimate association with the negatively charged phosphate backbone and nucleobases of DNA.

The primary impetus for studying Fe-TMPyP stems from its role as a G-quadruplex stabilizing ligand. G-quadruplexes are non-canonical four-stranded DNA structures formed in guanine-rich sequences, which are prevalent in biologically significant genomic regions such as telomeres and oncogene promoters. The stabilization of these structures, particularly in telomeres, can inhibit the activity of the enzyme telomerase, which is overexpressed in approximately 90% of human cancers.[1] Consequently, ligands that selectively recognize and stabilize G-quadruplexes are considered promising candidates for anticancer drug design.[1] While Fe-TMPyP demonstrates a high affinity for G-quadruplex DNA, its selectivity over duplex DNA remains a critical area of investigation and optimization.[1]

The Structural Basis and Modes of DNA Interaction

The interaction between Fe-TMPyP and DNA is not monolithic; it can occur through several distinct binding modes, largely dictated by the structure of the DNA target.

-

External End-Stacking (G-Quadruplexes): The predominant and most functionally significant binding mode of Fe-TMPyP with G-quadruplexes is external stacking. The planar porphyrin core stacks onto the terminal G-tetrads—the square planar arrangement of four guanines that define the G-quadruplex.[2] This interaction is stabilized by π-π stacking between the aromatic systems of the porphyrin and the guanine bases. The cationic pyridyl groups further anchor the ligand through electrostatic interactions with the phosphate backbone.

-

Groove Binding: Fe-TMPyP can also associate with the grooves of DNA. Studies involving DNase I footprinting have shown that metallated TMPyP complexes can bind to the minor groove of DNA, particularly in AT-rich regions.[3]

-

Intercalation (Duplex DNA): While less favored compared to G4-stacking, Fe-TMPyP can intercalate between the base pairs of duplex DNA. This mode involves the insertion of the porphyrin ring between adjacent base pairs, causing a local unwinding and lengthening of the DNA helix.[4] Theoretical and experimental data suggest this mode is more likely in GC-rich sequences.[5]

The central iron ion and its coordination state play a crucial role, influencing the planarity and electronic properties of the porphyrin, thereby modulating its binding affinity and specificity.[3]

Binding Affinity: A Quantitative Perspective

Binding affinity quantifies the strength of the interaction between Fe-TMPyP and its DNA target. It is typically expressed as an association constant (Kₐ) or, more commonly, a dissociation constant (Kₐ), where Kₐ = 1/Kₐ. A lower Kₐ value signifies a higher binding affinity.

Fe-TMPyP exhibits a significantly higher affinity for G-quadruplex DNA compared to various forms of duplex DNA. The binding affinity is in the range of 10⁶–10⁷ M⁻¹ for telomeric G-quadruplexes.[1] This interaction is often non-cooperative, with studies identifying two independent binding sites on human telomeric G-quadruplexes.[6]

Several factors critically influence this affinity:

-

Ionic Strength: Increased salt concentrations can weaken the binding affinity. This is primarily due to the shielding of the electrostatic interactions between the cationic pyridyl groups of Fe-TMPyP and the anionic DNA phosphate backbone.[7]

-

DNA Structure and Sequence: The topology of the G-quadruplex (e.g., parallel, anti-parallel, hybrid) and the specific nucleotide sequence of both G-quadruplex and duplex DNA can alter binding constants.[6][7]

-

Molecular Crowding: The presence of molecular crowding agents, which mimic the cellular environment, can influence binding modes and affinities, sometimes promoting the formation of different ligand-DNA complexes.[6]

Table 1: Comparative Binding Affinities of TMPyP Derivatives with DNA Structures

| Ligand | DNA Target | Technique | Binding Constant (Kₐ, M⁻¹) | Reference |

| Pt(II)TMPyP | Telomeric G-Quadruplex | Spectroscopy/FRET | 10⁶ - 10⁷ | [1] |

| Pd(II)TMPyP | Telomeric G-Quadruplex | Spectroscopy/FRET | 10⁶ - 10⁷ | [1] |

| TMPyP4 | Parallel G-Quadruplex | Absorption Titration | Kₐ₁: 2.26 x 10⁸, Kₐ₂: 8.67 x 10⁵ | [6] |

| TMPyP4 | Hybrid G-Quadruplex | Absorption Titration | Kₐ₁: 4.42 x 10⁸, Kₐ₂: 1.07 x 10⁶ | [6] |

| TMPyP4 | (G₄T₄G₄)₄ Parallel G4 | Absorption Titration | Kₐ₁: 2.74 x 10⁸, Kₐ₂: 8.21 x 10⁵ | [8] |

Note: Data for different metallated and non-metallated TMPyP analogs are included to provide context. Kₐ values can vary based on specific experimental conditions (buffer, temperature, etc.).

Binding Specificity: G-Quadruplex Preference

The therapeutic potential of Fe-TMPyP is critically dependent on its ability to selectively target G-quadruplex DNA over the vastly more abundant duplex DNA in the cell. While often described as a selective G4 ligand, it's more accurate to characterize it as "G4-preferential."

The structural basis for this preference lies in the unique topology of the G-quadruplex. The open, accessible G-tetrads at the ends of the G4 structure provide an ideal, planar surface for π-π stacking with the porphyrin core.[2] This end-stacking interaction is sterically and electronically more favorable than intercalating into the tightly packed base pairs of a duplex or fitting into its relatively narrow grooves.

However, the lack of absolute selectivity is a known drawback. Fe-TMPyP can bind to duplex DNA with affinities that are sometimes comparable to those for G-quadruplexes, raising questions about off-target effects in a cellular context.[9] This has spurred the development of modified porphyrins designed to enhance G4 selectivity. Interestingly, while Fe-TMPyP is known to stabilize most DNA G-quadruplexes, it has also been reported to destabilize or unfold certain, extremely stable RNA G-quadruplexes, highlighting the complexity of its interactions with nucleic acid structures.[9][10]

Methodologies for Characterizing Fe-TMPyP-DNA Interactions

A multi-faceted approach employing various biophysical and biochemical techniques is essential for a complete characterization of Fe-TMPyP's binding properties.

Spectroscopic Techniques

A. UV-Visible (UV-Vis) Absorption Spectroscopy

-

Principle: This technique measures the absorption of light by the porphyrin. The electronic transitions within the porphyrin macrocycle give rise to a characteristic and intense absorption band in the 400-450 nm region, known as the Soret band.[11] Upon binding to DNA, the electronic environment of the porphyrin is perturbed, leading to changes in the Soret band's position (wavelength shift) and intensity (hyperchromicity or hypochromicity).

-

Causality: A bathochromic (red) shift and significant hypochromicity (decrease in absorbance) are hallmarks of porphyrin interaction with DNA, often indicating stacking or intercalation.[9] By titrating a fixed concentration of Fe-TMPyP with increasing concentrations of DNA and monitoring these spectral changes, a binding isotherm can be generated to calculate the binding constant (Kₐ) and stoichiometry.[12]

Experimental Protocol: UV-Vis Titration

-

Preparation: Prepare stock solutions of Fe-TMPyP and the desired DNA structure (e.g., pre-annealed G-quadruplex) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0). Determine accurate concentrations using known extinction coefficients.[13]

-

Setup: Place a fixed concentration of Fe-TMPyP (e.g., 2 µM) in a quartz cuvette.[11]

-

Titration: Record the initial UV-Vis spectrum (typically 350-700 nm). Make sequential additions of small aliquots of the DNA stock solution into the cuvette.

-

Equilibration & Measurement: After each addition, mix thoroughly and allow the solution to equilibrate (e.g., 5 minutes). Record the UV-Vis spectrum.

-

Data Analysis: Correct the absorbance data for dilution. Plot the change in absorbance at the Soret band maximum against the DNA concentration. Fit the data to a suitable binding model (e.g., one-site or two-site binding model) to determine the binding constant (Kₐ).[12]

B. Circular Dichroism (CD) Spectroscopy

-

Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. While Fe-TMPyP itself is achiral, when it binds to the inherently chiral DNA, an induced CD (ICD) signal is observed in the Soret band region of the porphyrin. Furthermore, the intrinsic CD signal of the DNA itself can be monitored for changes.

-

Causality: CD is exceptionally sensitive to the conformation of DNA.[14] Different G-quadruplex topologies (parallel, anti-parallel, hybrid) exhibit distinct CD spectral signatures.[15] Observing changes in the DNA's CD spectrum upon ligand binding can reveal conformational shifts, while the ICD signal provides direct evidence of binding and can offer insights into the binding geometry.[16]

Calorimetric Techniques

Isothermal Titration Calorimetry (ITC)

-

Principle: ITC is the gold standard for thermodynamic characterization of binding events.[17] It directly measures the heat released (exothermic) or absorbed (endothermic) during the binding interaction.

-

Causality: A single ITC experiment can determine the binding affinity (Kₐ), stoichiometry (n), and the enthalpy of binding (ΔH).[18] From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated, providing a complete thermodynamic profile of the interaction. This allows researchers to understand the driving forces—whether the binding is enthalpy-driven (favorable bond formation) or entropy-driven (release of ordered solvent molecules).[19]

Experimental Workflow: Isothermal Titration Calorimetry (ITC)

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. DNA binding specificity of a series of cationic metalloporphyrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TMPyP binding evokes a complex, tunable nanomechanical response in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modelling of the binding specificity in the interactions of cationic porphyrins with DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evidence for the binding mode of porphyrins to G-quadruplex DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Binding of cationic porphyrin to isolated DNA and nucleoprotein complex: quantitative analysis of binding forms under various experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spectroscopic study on the binding of porphyrins to (G(4)T(4)G(4))4 parallel G-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The porphyrin TmPyP4 unfolds the extremely stable G-quadruplex in MT3-MMP mRNA and alleviates its repressive effect to enhance translation in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Binding Properties of Various Cationic Porphyrins to DNA in the Molecular Crowding Condition Induced by Poly(ethylene glycol) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Circular dichroism and guanine quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Circular dichroism of quadruplex structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thermodynamic characterization of the multivalent binding of chartreusin to DNA - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Chemical Landscape: An In-depth Technical Guide to the Stability of Fe-TMPyP in Diverse Solvent Systems

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pivotal Role of Stability in Harnessing the Potential of Fe-TMPyP

Iron(III) meso-tetra(4-N-methylpyridyl)porphyrin, commonly referred to as Fe-TMPyP, is a water-soluble synthetic metalloporphyrin that has garnered significant attention across a spectrum of scientific disciplines. Its structural resemblance to the heme cofactor in various proteins has positioned it as a valuable tool in biomimetic studies, catalysis, and as a potential therapeutic agent.[1] The four positively charged methyl-pyridinium moieties that circumscribe the central iron-porphyrin core impart aqueous solubility and influence its interaction with biological macromolecules. However, the translation of its promising in vitro activities to robust applications is intrinsically linked to its chemical stability. The degradation of this complex can lead to a loss of function, altered biological activity, and the generation of undesired byproducts. Understanding the stability of Fe-TMPyP in different solvent systems is, therefore, not merely a matter of academic curiosity but a critical prerequisite for its effective utilization in research and drug development.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the factors governing the stability of Fe-TMPyP. We will delve into the intricate interplay of solvent properties, pH, axial ligands, and photochemical influences that dictate the longevity and integrity of this fascinating molecule. By elucidating the mechanisms of degradation and providing practical methodologies for stability assessment, this guide aims to empower researchers to make informed decisions in the design and execution of their experiments, ultimately accelerating the journey from laboratory discovery to real-world application.

The Multifaceted Nature of Fe-TMPyP Stability: A Solvent-Driven Perspective

The stability of Fe-TMPyP is not an intrinsic, immutable property but rather a dynamic characteristic profoundly influenced by its immediate chemical environment. The solvent, in particular, plays a pivotal role in dictating the fate of the metalloporphyrin, influencing everything from its aggregation state to its susceptibility to degradation.

Aqueous Systems: The Intricate Dance of pH, Aggregation, and Ligand Exchange

Aqueous solutions are the most common medium for biological studies involving Fe-TMPyP. However, the aqueous environment presents a complex set of challenges to the stability of this metalloporphyrin.

The Overarching Influence of pH: The pH of an aqueous solution is a master variable controlling the speciation and stability of Fe-TMPyP. In aqueous solution, Fe(III)-TMPyP exists in a complex equilibrium between monomeric species with different axial ligands (e.g., H₂O, OH⁻) and aggregated forms, such as μ-oxo-dimers.[2] This equilibrium is highly pH-dependent.

-

Acidic Conditions (pH < 7): In acidic solutions, the monomeric aqua-ligated species, [Fe(TMPyP)(H₂O)₂]⁵⁺, is generally favored. However, strongly acidic conditions can promote the demetallation of the porphyrin, a process where the central iron ion is lost from the macrocycle.

-

Neutral to Alkaline Conditions (pH ≥ 7): As the pH increases, deprotonation of the coordinated water molecules occurs, leading to the formation of hydroxo-ligated species, [Fe(TMPyP)(OH)(H₂O)]⁴⁺ and [Fe(TMPyP)(OH)₂]³⁺. More significantly, alkaline conditions favor the formation of μ-oxo-dimers, [(Fe(TMPyP))₂O]⁸⁺, where two iron porphyrin units are bridged by an oxygen atom. The formation of these dimers is a critical aspect of Fe-TMPyP chemistry, as it can alter its catalytic and biological activity. While maximum stability for some porphyrins is observed in the pH range of 4 to 6, Fe-TMPyP shows a complex pH-dependent behavior.[2][3]

Aggregation Phenomena: Beyond the formation of μ-oxo-dimers, Fe-TMPyP can self-associate into larger aggregates in aqueous solutions. This aggregation is driven by π-π stacking interactions between the porphyrin macrocycles and is influenced by ionic strength and the presence of other solutes.[4] Aggregation can significantly alter the photophysical properties of Fe-TMPyP and may reduce its effective concentration and biological availability. UV-Vis spectroscopy is a powerful tool to monitor aggregation, as it typically leads to a broadening and red- or blue-shifting of the characteristic Soret band.[4]

Organic Solvents: A Spectrum of Coordination and Polarity

The stability of Fe-TMPyP in organic solvents is dictated by a different set of rules, primarily governed by the coordinating ability and polarity of the solvent.

-

Coordinating Solvents (e.g., DMSO, DMF, Methanol, Pyridine): Solvents with donor atoms (e.g., oxygen, nitrogen) can coordinate to the axial positions of the iron center. This coordination can have a stabilizing or destabilizing effect depending on the nature of the solvent and the specific iron porphyrin. For instance, in dimethyl sulfoxide (DMSO), Fe(III) porphyrins can form high-spin complexes with two axial DMSO ligands.[5] The kinetics of axial ligand substitution in such systems can be complex and may follow a dissociative mechanism.[6] Methanol has been shown to facilitate the dissociation of the axial chloride ligand from an iron(III) porphyrin, leading to the formation of a catalytically active cationic species stabilized by methanol coordination.[7][8] This highlights that solvent coordination can be a prerequisite for reactivity, which may also be a pathway to degradation.

-

Non-Coordinating Solvents (e.g., Dichloromethane, Chloroform): In non-coordinating solvents, the stability of Fe-TMPyP is more directly related to its intrinsic properties and its interaction with counter-ions. The absence of coordinating solvent molecules can, in some cases, lead to increased aggregation as the porphyrin molecules seek to satisfy their coordination preferences through intermolecular interactions.

A Note on Solvent Purity: The presence of impurities, particularly water or acidic/basic contaminants, in organic solvents can have a dramatic impact on the stability of Fe-TMPyP. Meticulous solvent purification and handling are therefore essential for obtaining reproducible and reliable stability data.

Photostability: The Impact of Light on Fe-TMPyP Integrity

Many applications of Fe-TMPyP, such as in photodynamic therapy and photocatalysis, rely on its interaction with light. However, light can also be a source of degradation. The photostability of porphyrins is influenced by the solvent environment and the presence of oxygen.[9] Upon absorption of light, the porphyrin is promoted to an excited state, which can then undergo various de-excitation pathways, including fluorescence, intersystem crossing to a triplet state, or photochemical reactions that lead to the degradation of the macrocycle. The photodegradation quantum yield, which is the number of degradation events per photon absorbed, is a key parameter for quantifying photostability.[10][11]

Mechanisms of Degradation: Unraveling the Pathways to Inactivation

The degradation of Fe-TMPyP can proceed through several distinct mechanisms, each of which is influenced by the solvent system and other environmental factors.

Demetallation: The Loss of the Central Iron Ion

Demetallation, the irreversible loss of the central iron ion, is a primary degradation pathway for metalloporphyrins, particularly in acidic conditions. The protons in the solution attack the nitrogen atoms of the porphyrin core, leading to the displacement of the metal ion. The rate of demetallation is highly dependent on the acidity of the medium and the nature of the porphyrin and the metal.

Caption: A schematic of the photodegradation pathway of Fe-TMPyP involving reactive oxygen species.

Axial Ligand-Mediated Degradation

In coordinating solvents, the nature of the axial ligand can influence the stability of the Fe-TMPyP complex. Strongly binding axial ligands can stabilize the iron center and protect it from demetallation. Conversely, certain axial ligands might facilitate redox reactions at the iron center that could initiate degradation pathways. The kinetics of axial ligand exchange are therefore a critical factor in determining the overall stability of the complex in a given solvent. [6][12]

Experimental Protocols for the Synthesis and Stability Assessment of Fe-TMPyP

A robust understanding of Fe-TMPyP stability necessitates reliable experimental methodologies. This section provides detailed protocols for the synthesis of Fe-TMPyP and its subsequent stability assessment using UV-Vis spectrophotometry.

Synthesis of Iron(III) meso-tetra(4-N-methylpyridyl)porphyrin pentachloride ([Fe(TMPyP)]Cl₅)

This protocol is adapted from established methods for the synthesis of metalloporphyrins. [13][14][15][16] Materials:

-

meso-Tetra(4-pyridyl)porphyrin (H₂TPyP)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Iron(III) chloride (FeCl₃)

-

Methyl p-toluenesulfonate

-

Acetone

-

Dichloromethane

Procedure:

-

Methylation of H₂TPyP: In a round-bottom flask, dissolve meso-tetra(4-pyridyl)porphyrin in anhydrous DMF. Add a significant excess (e.g., 20-fold molar excess) of methyl p-toluenesulfonate. Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

-

Precipitation and Washing: Allow the reaction mixture to cool to room temperature. Precipitate the product by adding a large volume of acetone. Collect the solid by vacuum filtration and wash thoroughly with acetone to remove unreacted methyl p-toluenesulfonate and DMF.

-

Purification of the Free-Base Porphyrin: The crude tetramethylated porphyrin can be further purified by dissolving it in a minimal amount of water and washing with dichloromethane to remove any non-polar impurities. The aqueous layer is then evaporated to dryness to yield the pure meso-tetra(4-N-methylpyridyl)porphyrin tosylate salt.

-

Metelation with Iron(III): Dissolve the purified porphyrin tosylate salt in anhydrous DMF. Add a 5-10 fold molar excess of anhydrous FeCl₃. Reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, looking for the characteristic spectral shift upon metal insertion (disappearance of the four Q-bands of the free-base and appearance of the two Q-bands of the metalloporphyrin).

-

Isolation and Purification of [Fe(TMPyP)]Cl₅: After cooling, precipitate the product by adding a large volume of acetone. Collect the solid by vacuum filtration and wash extensively with acetone to remove excess FeCl₃ and DMF. The product can be further purified by recrystallization from methanol/ether or by column chromatography on alumina.

-

Characterization: Confirm the identity and purity of the final product using techniques such as UV-Vis spectroscopy, ¹H NMR spectroscopy (if applicable, though the paramagnetic iron center will broaden the signals), and mass spectrometry.

Caption: A workflow diagram for the synthesis of [Fe(TMPyP)]Cl₅.

Protocol for Monitoring Fe-TMPyP Stability using UV-Vis Spectrophotometry

This protocol provides a general framework for assessing the stability of Fe-TMPyP in a given solvent system. The specific conditions (e.g., temperature, concentration) should be adapted to the research question.

Materials and Equipment:

-

Stock solution of Fe-TMPyP of known concentration

-

Solvent system of interest (e.g., aqueous buffer of specific pH, organic solvent)

-

UV-Vis spectrophotometer with temperature control

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of the Test Solution: Prepare a dilute solution of Fe-TMPyP in the solvent system of interest. The concentration should be chosen to give a Soret band absorbance in the optimal range of the spectrophotometer (typically 0.5 - 1.5).

-

Initial Spectrum Acquisition: Immediately after preparation, record the full UV-Vis spectrum (e.g., 350-750 nm) of the solution at a controlled temperature. This will serve as the t=0 reference.

-

Time-Course Monitoring: At regular time intervals (e.g., every 30 minutes, 1 hour, or as appropriate for the expected degradation rate), record the full UV-Vis spectrum of the sample. Ensure the temperature is maintained constant throughout the experiment.

-

Data Analysis:

-

Plot the absorbance at the Soret band maximum as a function of time. A decrease in this absorbance is indicative of degradation.

-

Analyze the changes in the overall spectral shape. The appearance of new peaks or the disappearance of the characteristic Q-bands can provide insights into the degradation mechanism (e.g., a shift in the Soret band and changes in the Q-band region can indicate demetallation, while a general decrease in all bands suggests macrocycle cleavage).

-

To determine the degradation kinetics, plot the natural logarithm of the absorbance (ln(A)) versus time. If the plot is linear, the degradation follows first-order kinetics. The negative of the slope of this line gives the first-order rate constant (k). The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k.

-

Table 1: Example of Data to be Collected for Fe-TMPyP Stability Studies

| Time (hours) | Absorbance at Soret Peak (λ_max) | ln(Absorbance) | Observations (e.g., spectral shifts, new peaks) |

| 0 | 1.20 | 0.182 | Sharp Soret peak, two Q-bands |

| 1 | 1.15 | 0.140 | Minor decrease in Soret intensity |

| 2 | 1.10 | 0.095 | ... |

| ... | ... | ... | ... |

| 24 | 0.60 | -0.511 | Significant decrease in Soret, appearance of a new peak at... |

Concluding Remarks and Future Directions

The stability of Fe-TMPyP is a critical parameter that dictates its utility in a wide array of applications. This guide has provided a comprehensive overview of the key factors influencing its stability in both aqueous and organic solvent systems. The intricate interplay of pH, solvent coordination, aggregation, and photochemical effects underscores the importance of a well-controlled experimental environment.

While significant progress has been made in understanding the fundamental chemistry of Fe-TMPyP, several areas warrant further investigation. The systematic quantification of degradation kinetics in a broader range of pharmaceutically and industrially relevant solvents would be of immense value. Furthermore, detailed mechanistic studies on the photodegradation pathways in different solvent systems could lead to the development of strategies to enhance the photostability of this and related porphyrins.

By embracing the principles and methodologies outlined in this guide, researchers can navigate the complex chemical landscape of Fe-TMPyP stability with greater confidence, thereby unlocking its full potential in their respective fields.

References

-

Effects of methanol on the thermodynamics of iron(III) [tetrakis(pentafluorophenyl)]porphyrin chloride dissociation and the creation of catalytically active species for the epoxidation of cyclooctene. PubMed. [Link]

-

Effects of Methanol on the Thermodynamics of Iron(III) [Tetrakis(pentafluorophenyl)]porphyrin Chloride Dissociation and the Creation of Catalytically Active Species for the Epoxidation of Cyclooctene. ResearchGate. [Link]

-

Effects of pH on the ultrafast transient absorption of iron (III) meso-tetrakis(4-N-methyl-pyridiniumyl) porphyrin (Fe3+TMPyP) molecular complexes. ResearchGate. [Link]

-

Solvation interactions and photostability of tetrakis(1-methylpyridyl)porphyrin derivatives. ResearchGate. [Link]

-

Aggregation of meso-tetrakis(4-N-methyl-pyridiniumyl) porphyrin in its free base, Fe(III) and Mn(III) forms due to the interaction with DNA in aqueous solutions: Optical absorption, fluorescence and light scattering studies. ResearchGate. [Link]

-

Kinetics and mechanism of axial ligand substitution in iron(III) tetraphenylporphyrin complexes. Journal of the Chemical Society, Dalton Transactions. [Link]

-

Kinetics of axial ligand exchange in ruthenium(II) tetraphenylporphyrin complexes. Journal of the Chemical Society, Dalton Transactions. [Link]

-

Fe‐TMPyP structure. Iron(III) meso‐tetra (N‐methyl‐4‐pyridyl‐prophine)... ResearchGate. [Link]

-

Phototransformation quantum yields of the examined compounds depending... ResearchGate. [Link]

-

Microscale Preparation of meso-Tetraphenylporphyrin and its Fe(III) Complex. University of the West Indies. [Link]

-

Thermodynamic stability and aggregation kinetics of EF helix and EF loop variants of transthyretin. PMC. [Link]

-

Dynamics and equilibrium of heme axial ligation in mesoporous nanocrystalline TiO(2) thin films. PubMed. [Link]

-

Influence of pH, temperature and the cationic porphyrin TMPyP4 on the stability of the i-motif formed by the 5'-(C3TA2)4-3' sequence of the human telomere. PubMed. [Link]

-

Interactions between a tetraanionic porphyrin and the methylviologen dication in methanol studied by fluorescence quenching reaction. ResearchGate. [Link]

-

Reactivity and Stability of Metalloporphyrin Complex Formation: DFT and Experimental Study. PubMed. [Link]

-

The effect of two porphyrine photosensitizers TMPyP and ZnTPPS4 for application in photodynamic therapy of cancer cells in vitro. PubMed. [Link]

-

(PDF) Synthesis, Purification and Characterization of Tetraphenylporphyrin and its Fe(III) and Zn(II) Complexes. ResearchGate. [Link]

-

Using a reduced dimensionality model to compute the thermodynamic properties of finite polypeptide aggregates. PMC. [Link]

-

Reactivity and Stability of Metalloporphyrin Complex Formation: DFT and Experimental Study. MDPI. [Link]

-

Spectrophotometric detection of metal ions by porphyrins. CORE. [Link]

-

Titration of high-spin FeTPP(DMSO)2⁺ with the photodissociable ligand... ResearchGate. [Link]

-

Photocatalytic Uphill Reactions with Apparent Quantum Efficiency over 10%. MDPI. [Link]

-

Ruthenium complex bearing pyrrolbipyridine and dimethyl sulfoxide ligands: syntheses, structures, substitution reactions, and catalytic ammonia oxidation behavior. PubMed. [Link]

-

Temperature dependences of thermodynamic parameters of aggregation for X[COSAN] (X = H, Li, Na, K) in water. ResearchGate. [Link]

-

Quantum yield. Wikipedia. [Link]

-

Electrochemistry of [(TMpyP)M(II)]4+ (X-)4 (X- = Cl- or BPh4-) and [(TMpyP)M(III)Cl]4+ (Cl-)4 in N,N-dimethylformamide where M is one of 15 different metal ions. ResearchGate. [Link]

-

Kinetics of Photoelectrochemical Oxidation of Methanol on Hematite Photoanodes. PubMed. [Link]

-

UV-vis spectra at room temperature. Dimethyl formamide solution of Fe... ResearchGate. [Link]

-

(PDF) Thermodynamic properties of {\epsilon}-Fe with thermal electronic excitation effects on vibrational spectra. ResearchGate. [Link]

-

(a) UV−vis absorbance, (b) and emission spectrums of porphyrin 1 (1 × 10. ResearchGate. [Link]

-

Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI. [Link]

-